7-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
7-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the Pictet-Spengler condensation reaction. This reaction is carried out by reacting a phenylacetaldehyde derivative with a methylsulfanyl-substituted amine in the presence of an acid catalyst. The reaction conditions often include the use of formic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of palladium-catalyzed carbon-carbon cross-coupling protocols, such as the Liebeskind-Srogl reaction, can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
7-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Cryptostyline I, II, III
Uniqueness
7-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
90265-86-4 |
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Molecular Formula |
C16H18ClNS |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
7-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H17NS.ClH/c1-18-14-7-8-15-13(9-14)10-17-11-16(15)12-5-3-2-4-6-12;/h2-9,16-17H,10-11H2,1H3;1H |
InChI Key |
OAHJSDHDVIAKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(CNC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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